molecular formula C19H18N6O4 B2474476 N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396882-51-1

N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2474476
CAS RN: 1396882-51-1
M. Wt: 394.391
InChI Key: BLJZCCKSSNKRJM-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as MPO, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Crystal Structure

Researchers have synthesized derivatives similar to N-(4-morpholinophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, analyzing their crystal structures to elucidate molecular configurations and potential interactions. These compounds have been designed through various synthetic pathways, including condensation reactions, aiming to create molecules with significant antiproliferative activities against cancer cell lines (Lu et al., 2021).

Antitumor Activity

Several studies focus on the antitumor activities of compounds structurally related to this compound. These investigations reveal that synthesized compounds exhibit inhibitory effects on the proliferation of various cancer cell lines, demonstrating potential therapeutic applications (Lu et al., 2017), (Hao et al., 2017).

Antimycobacterial Activity

Compounds with structural similarities to this compound have been evaluated for their antimycobacterial activities. Studies show that derivatives containing pyrazine and oxazole rings exhibit varying degrees of potency against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Mechanistic Insights and Molecular Interactions

Research on these compounds often includes density functional theory (DFT) calculations, Hirshfeld surface analysis, and molecular electrostatic potential (MEP) maps to understand their interactions at the molecular level. These studies provide insights into the compounds' binding affinities, reaction sites, and potential mechanisms of action against cancer cells (Lu et al., 2020).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c26-17(15-11-20-5-6-21-15)24-19-23-16(12-29-19)18(27)22-13-1-3-14(4-2-13)25-7-9-28-10-8-25/h1-6,11-12H,7-10H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJZCCKSSNKRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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